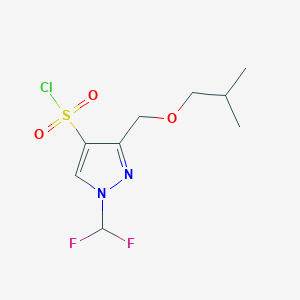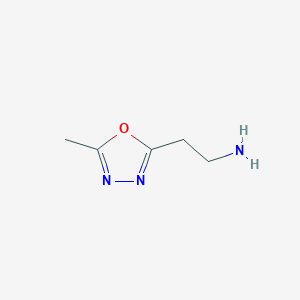
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide is a synthetic organic compound with a complex structure that includes a cyano group, a phenyl group, and an oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are both economical and environmentally friendly. The fusion method, which involves the solvent-free reaction of aryl amines with ethyl cyanoacetate, is widely used in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of heterocyclic compounds .
科学研究应用
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide has several scientific research applications:
作用机制
The mechanism of action of N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The cyano and carboxamide groups play a crucial role in these interactions, allowing the compound to bind to specific enzymes and proteins, thereby inhibiting their activity . This mechanism is particularly important in its potential therapeutic applications, where it can modulate biological pathways involved in disease processes.
相似化合物的比较
Similar Compounds
N-(2-Cyano-4-phenylbutan-2-yl)acetamide: Similar structure but lacks the oxane ring.
N-(2-Cyano-4-phenylbutan-2-yl)thioamide: Contains a sulfur atom instead of an oxygen atom in the oxane ring.
N-(2-Cyano-4-phenylbutan-2-yl)benzamide: Features a benzene ring instead of the oxane ring.
Uniqueness
N-(2-Cyano-4-phenylbutan-2-yl)oxane-2-carboxamide is unique due to the presence of the oxane ring, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it more versatile in various applications compared to its similar compounds .
属性
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)oxane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(13-18,11-10-14-7-3-2-4-8-14)19-16(20)15-9-5-6-12-21-15/h2-4,7-8,15H,5-6,9-12H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVZQYQJFYEEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2382548.png)
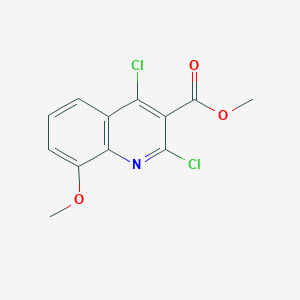
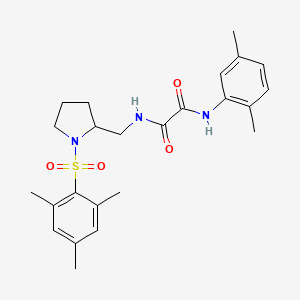
![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)
![N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2382558.png)
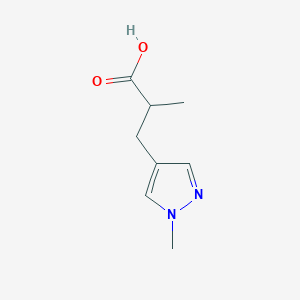


![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2382563.png)

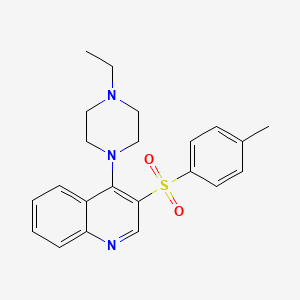
![1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2382567.png)
